5-Chloro-2-nitrobenzoyl chloride

Vue d'ensemble

Description

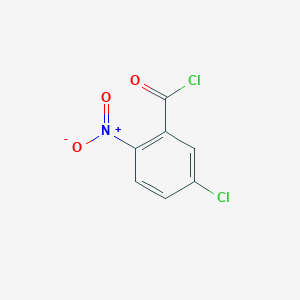

5-Chloro-2-nitrobenzoyl chloride, also known as 2-chloro-5-nitrobenzoyl chloride, is a chemical compound with the molecular formula C7H3Cl2NO3 . It has a molecular weight of 220.01 .

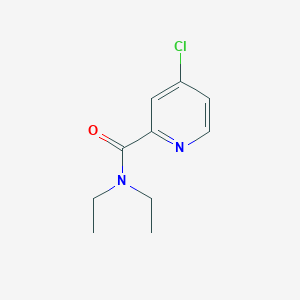

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-nitrobenzoyl chloride consists of a benzene ring substituted with a chlorine atom, a nitro group, and a benzoyl chloride group . The InChI key for this compound is OGLKKYALUKXVPQ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

5-Chloro-2-nitrobenzoyl chloride is a powder to crystal substance that can range in color from white to orange to green . It has a melting point of 58-60°C and a boiling point of 157-158°C at 11mm . The density is predicted to be 1.575±0.06 g/cm3 .

Applications De Recherche Scientifique

Facilitating Complex Synthesis

5-Chloro-2-nitrobenzoyl chloride has been instrumental in the synthesis of diverse organic compounds. For instance, it has enabled the facile synthesis of derivatives such as 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, showcasing its utility in organic synthesis and the development of compounds with potential biological activities (Havaldar, Bhise, & Burudkar, 2004). Similarly, its role as a building block in the synthesis of various heterocyclic scaffolds emphasizes its versatility and importance in heterocyclic chemistry (Křupková, Funk, Soural, & Hlaváč, 2013).

Advancing Crystallographic Studies

Research has also explored the crystal structure and spectroscopic studies of compounds derived from 5-Chloro-2-nitrobenzoyl chloride. For example, the study of hydrogen-bonded framework structures in certain compounds highlights the chemical's contribution to understanding molecular interactions and structural chemistry (Vasconcelos et al., 2006).

Cytotoxic Property Evaluation

The cytotoxic properties of compounds synthesized from 5-Chloro-2-nitrobenzoyl chloride have been evaluated, suggesting its potential in developing chemotherapeutic agents. A study on a silver(I) complex showed high cytotoxic property to both normal and carcinoma cells, indicating the compound's relevance in medical and pharmaceutical research (Wang & Shi, 2011).

Safety and Hazards

5-Chloro-2-nitrobenzoyl chloride is sensitive to moisture . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation . Personal protective equipment/face protection should be worn, and contact with skin, eyes, and clothing should be avoided .

Mécanisme D'action

Target of Action

It is known that benzoyl chloride derivatives, such as 5-chloro-2-nitrobenzoyl chloride, are often used as building blocks in proteomics research

Mode of Action

As a benzoyl chloride derivative, it likely acts as an acylating agent, reacting with nucleophilic sites on its target molecules . The nitro group and the chlorine atom on the benzene ring may also play roles in its reactivity, potentially influencing the compound’s interactions with its targets.

Pharmacokinetics

For instance, its molecular weight (220.01 g/mol) and LogP value (3.15040) suggest that it may have reasonable bioavailability . Its boiling point (157-158°C at 11 mmHg) and melting point (58-60°C) indicate its stability under physiological conditions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-nitrobenzoyl chloride. For instance, its reactivity may be influenced by pH, temperature, and the presence of other reactive species . Additionally, it should be stored in a well-ventilated place and kept in a tightly closed container .

Propriétés

IUPAC Name |

5-chloro-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUYCUXFKGUOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369086 | |

| Record name | 5-chloro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41994-44-9 | |

| Record name | 5-chloro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

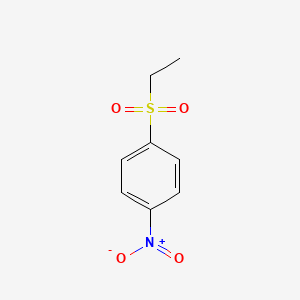

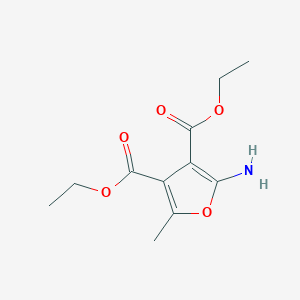

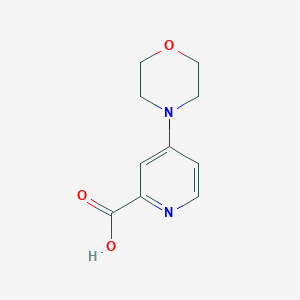

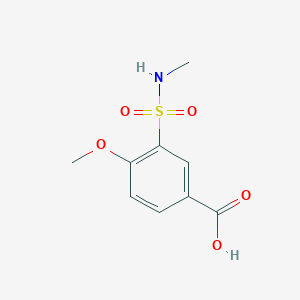

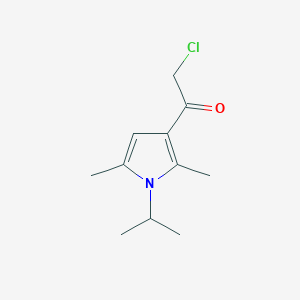

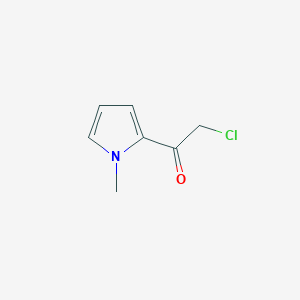

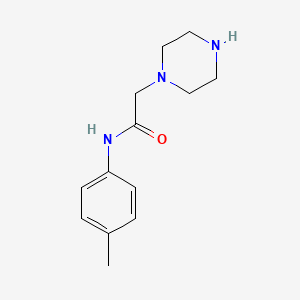

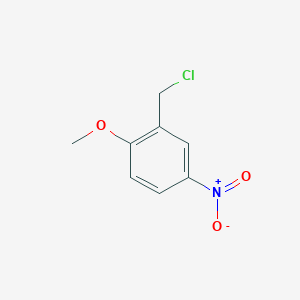

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)